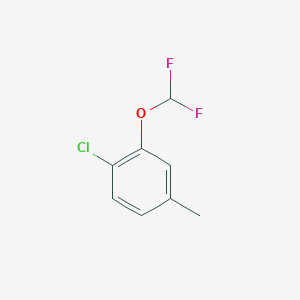

1-Chloro-2-(difluoromethoxy)-4-methylbenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of chloro- and fluoro-substituted benzene derivatives can involve various methods. For instance, the synthesis of 2-chloro-4-aminophenol from 3,4-dichloronitrobenzene involves high-pressure hydrolysis and reduction reactions, followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether . Another example is the preparation of high-purity 1-chloro-2,6-difluorobenzene using sulfonyl chloride to direct fluorine substitution to the ortho and para positions of the aryl ring . These methods highlight the importance of selective substitution reactions and the use of directing groups in the synthesis of chloro- and fluoro-substituted benzenes.

Molecular Structure Analysis

The molecular structure of fluoroaromatic compounds can be influenced by the presence of fluorine atoms. For example, the crystal structure of 1,2,3,5-tetrafluorobenzene shows a layered monoclinic structure with layers held by bifurcated C–H⋅⋅⋅F–C interactions and short F⋅⋅⋅F separations . This suggests that the introduction of fluorine atoms can lead to significant changes in the molecular geometry and intermolecular interactions of benzene derivatives.

Chemical Reactions Analysis

Fluorine-containing, electron-withdrawing substituents can activate halogen substituents towards nucleophilic attack, as seen in the synthesis of new 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives of 1-chloro-2-nitrobenzene and 1-chloro-2,6-dinitrobenzene . Additionally, the oxidation of 2-chloro-1,4-dimethoxybenzene by lignin peroxidase involves the formation of a cation radical, which can mediate further oxidation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro- and fluoro-substituted benzenes can vary widely. For example, the synthesis of 5-chloro-1-(difluorochloro)-2,3,4,5,6,6-hexafluoro-1,3-cyclohexadiene demonstrates the reactivity of chloropentafluorobenzene with chlorine trifluoride, leading to the formation of both liquid and solid compounds . The presence of fluorine atoms can also influence the volatility, reactivity, and solubility of these compounds.

Wissenschaftliche Forschungsanwendungen

Chemical Thermodynamics

- The study of isomerization equilibria in isopropylchlorobenzenes, including compounds similar to 1-Chloro-2-(difluoromethoxy)-4-methylbenzene, provides insights into the enthalpy and entropy changes associated with these reactions. This research is crucial for understanding the thermodynamic properties of such compounds (Nesterova et al., 1985).

Environmental Chemistry

- Research on the electrochemical reduction of methyl triclosan, a compound structurally related to 1-Chloro-2-(difluoromethoxy)-4-methylbenzene, highlights its behavior as an environmental pollutant and investigates methods for its degradation (Peverly et al., 2014).

Electrochemistry

- Electrochemical fluorination studies involving halobenzenes similar to 1-Chloro-2-(difluoromethoxy)-4-methylbenzene provide insights into the reaction mechanisms and by-products of such processes, which are relevant for industrial applications (Horio et al., 1996).

Polymer Science

- The exploration of magnetic molecularly imprinted polymer particles, including the analysis of compounds like 1-chloro-2,4-dinitrobenzene, extends to the field of polymer science for sensing applications (Ruiz-Córdova et al., 2018).

Organic Synthesis

- Research on the synthesis of high-purity 1-chloro-2,6-difluorobenzene, a compound related to 1-Chloro-2-(difluoromethoxy)-4-methylbenzene, sheds light on the methodologies for producing high-purity compounds for use in pharmaceutical and agricultural applications (Moore, 2003).

Photophysics

- Studies on ferrocenylazobenzenes, which include structural elements similar to 1-Chloro-2-(difluoromethoxy)-4-methylbenzene, contribute to understanding the isomerization behavior under various stimuli, important in photophysics (Sakamoto et al., 2005).

Safety And Hazards

Specific safety and hazard information for 1-Chloro-2-(difluoromethoxy)-4-methylbenzene is not readily available. However, similar compounds may cause drowsiness or dizziness5. They may also be fatal if swallowed and enter the airways6.

Zukünftige Richtungen

The future directions for research on 1-Chloro-2-(difluoromethoxy)-4-methylbenzene and similar compounds could involve further exploration of their synthesis, properties, and potential applications. As these compounds contain fluorine, they may have potential uses in pharmaceuticals and agrochemicals due to the unique properties of fluorine2.

Eigenschaften

IUPAC Name |

1-chloro-2-(difluoromethoxy)-4-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2O/c1-5-2-3-6(9)7(4-5)12-8(10)11/h2-4,8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSQWWFRWHKYEAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)OC(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-2-(difluoromethoxy)-4-methylbenzene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

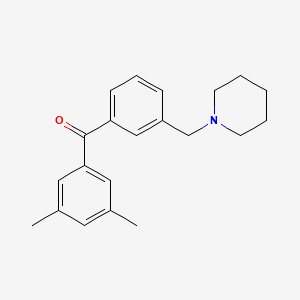

![Ethyl 8-oxo-8-[3-(piperidinomethyl)phenyl]octanoate](/img/structure/B1359613.png)

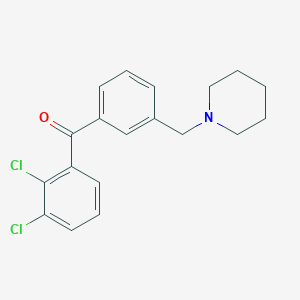

![3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-methylbenzophenone](/img/structure/B1359621.png)

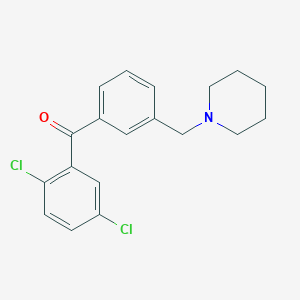

![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-methylbenzophenone](/img/structure/B1359622.png)

![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4'-methoxybenzophenone](/img/structure/B1359624.png)

![3'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-thiomethyl benzophenone](/img/structure/B1359625.png)

![2,4-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1359626.png)

![2,5-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1359627.png)